molecular formula C13H15BrN2O2S B13496900 tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate

tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate

Cat. No.: B13496900
M. Wt: 343.24 g/mol
InChI Key: CFBMTUOHHGVUIR-UHFFFAOYSA-N
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Description

tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate: is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic

Biological Activity

tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate is a compound that has garnered attention due to its unique structural characteristics, which include a tert-butyl group, a carbamate functional group, and a 5-bromobenzo[d]thiazole moiety. This structure suggests potential biological activities that could be valuable in pharmaceutical and agrochemical applications. The compound's molecular formula is C14_{14}H16_{16}BrN2_{2}O2_{2}, with a molecular weight of 329.21 g/mol .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The bromine atom on the benzothiazole ring may facilitate nucleophilic substitution reactions, enhancing its reactivity and potential therapeutic effects . The carbamate group can undergo hydrolysis, leading to the formation of amines and acids, which may also contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound is still ongoing. Preliminary studies indicate that compounds with similar structures exhibit interactions with enzymes or receptors involved in disease pathways .

Potential Biological Activities

  • Antimicrobial Activity : Compounds with similar benzothiazole structures have shown significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Some derivatives of benzothiazole have demonstrated antiproliferative effects against several cancer cell lines, including breast and colon cancer cells .
  • Enzyme Inhibition : There is evidence suggesting that related compounds can inhibit key enzymes involved in cancer progression, such as PI3K and mTOR pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives using the broth microdilution method. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 μg/ml to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/ml)Pathogen
Compound 150S. typhi
Compound 2250C. albicans
Compound 312.5S. aureus

Case Study 2: Antiproliferative Activity

In vitro studies on antiproliferative activity against human cancer cell lines (HCT116, MCF-7) revealed that certain benzothiazole derivatives exhibited IC50_{50} values in the low micromolar range, indicating potent anticancer properties .

CompoundCell LineIC50_{50} (μM)
Compound AMCF-715
Compound BHCT11620

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has indicated that modifications on the benzothiazole ring significantly affect biological activity. For instance, substituents such as halogens or alkyl groups can enhance potency against specific biological targets .

Properties

Molecular Formula

C13H15BrN2O2S

Molecular Weight

343.24 g/mol

IUPAC Name

tert-butyl N-[(5-bromo-1,3-benzothiazol-2-yl)methyl]carbamate

InChI

InChI=1S/C13H15BrN2O2S/c1-13(2,3)18-12(17)15-7-11-16-9-6-8(14)4-5-10(9)19-11/h4-6H,7H2,1-3H3,(H,15,17)

InChI Key

CFBMTUOHHGVUIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(S1)C=CC(=C2)Br

Origin of Product

United States

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